6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
Description
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine core. The phenyl group at position 6 enhances its aromatic character and influences its electronic properties, making it a versatile scaffold in medicinal chemistry and materials science. Its molecular formula is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol (inferred from analogs in ). The compound’s structure allows for diverse substitutions, enabling modulation of physical, chemical, and biological properties .
Properties
IUPAC Name |
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-11-12(15-10)7-13-8-14-11/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJGSWCBOGJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717219 | |
| Record name | 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173285-69-2 | |
| Record name | 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves:
- Construction of the pyrrolo[3,2-d]pyrimidine ring system.
- Introduction of the phenyl group at the 6-position via substitution or cross-coupling reactions.
- Functional group transformations to finalize the target molecule.
Two main approaches are commonly reported:
- Cyclization of aminofuran derivatives with nucleophilic reagents to form the pyrrolo[3,2-d]pyrimidine ring.
- Late-stage functionalization of pre-formed pyrrolo[3,2-d]pyrimidine cores through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Preparation via Cyclization of 2-Aminofuran and Nucleophiles
According to a patent (US5254687A), pyrrolo[2,3-d]pyrimidines (closely related to pyrrolo[3,2-d]pyrimidines) can be synthesized by reacting a nucleophile of the formula R2-C(=NH)NH2 with a 2-aminofuran derivative carrying substituents that are stable under nucleophilic conditions. This reaction proceeds under mild heating in solvents like alkanols, without requiring special equipment or harsh conditions. The product is then isolated by evaporation and purified by recrystallization or chromatography.
- The nucleophile typically contains groups such as hydrogen, amino, or substituted alkyl/aryl groups.
- The 2-aminofuran substrate can have various substituents that influence the final substitution pattern on the pyrrolo ring.
- This method allows variation at the 2-, 4-, and 5-positions of the pyrrolo[2,3-d]pyrimidine ring system, which can be adapted for pyrrolo[3,2-d]pyrimidine analogs by modifying the starting materials accordingly.
This approach is advantageous for its simplicity and mild conditions, enabling the preparation of diverse substituted pyrrolopyrimidines including phenyl-substituted derivatives.
Nucleophilic Aromatic Substitution (S_NAr) and Cross-Coupling Reactions
A robust and widely used method for preparing 6-substituted pyrrolo[3,2-d]pyrimidines involves nucleophilic aromatic substitution on halogenated pyrrolopyrimidine intermediates, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
- Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , nucleophilic substitution with amine-containing phenyl precursors (e.g., ethyl 2-(4-aminophenyl)acetate) yields intermediates that can be further modified.
- For 6-phenyl substitution, halogenation at the 6-position (e.g., iodination) of the pyrrolo[3,2-d]pyrimidine core is performed, followed by Suzuki coupling with phenylboronic acid or substituted phenylboronic acids to introduce the phenyl group at C-6.
- Subsequent hydrolysis and amide coupling reactions allow further functionalization if needed.
This method is efficient, offers high yields, and allows late-stage diversification, which is valuable for structure-activity relationship studies.
One-Pot Multi-Step Synthesis Including Reduction and Alkylation
An advanced solution-phase synthesis route for 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines (which can be adapted for 6-phenyl derivatives) involves:
- S_NAr displacement to introduce substituents at the 4-position.
- Cross-coupling reactions to introduce aryl groups at the 7-position.
- One-pot reduction and reductive amination steps to modify substituents.
- N-alkylation to finalize substitution patterns.
This method is characterized by rapid reactions, high yields, and broad substrate scope, enabling selective introduction of various groups at late stages, including phenyl substituents at the 6-position by appropriate choice of starting materials and coupling partners.
Specific Example of Preparation of this compound Derivatives
From the literature:
- Starting with a halogenated pyrrolo[3,2-d]pyrimidine (e.g., 4-chloro-6-iodo-7H-pyrrolo[3,2-d]pyrimidine), nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate forms an intermediate.
- This intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group at the 6-position.
- Hydrolysis of ester groups and subsequent amide coupling complete the synthesis of target compounds.
Data Table Summarizing Key Preparation Methods
Research Findings and Notes
- The cyclization method allows structural variation at multiple ring positions but may require careful selection of stable substituents on the aminofuran intermediate.
- The nucleophilic aromatic substitution and palladium-catalyzed cross-coupling approach is highly modular, enabling the introduction of diverse phenyl derivatives at the 6-position with good control and yields.
- Late-stage functionalization strategies facilitate rapid synthesis of analog libraries for biological screening, which is critical in drug discovery programs targeting kinases.
- The choice of protecting groups, reaction solvents, and bases (e.g., triethylamine) influences reaction efficiency and product purity.
- Reduction and reductive amination steps can be integrated into synthesis to modify substituents on the pyrrolopyrimidine core, expanding chemical diversity.
Chemical Reactions Analysis
Types of Chemical Reactions
Substitution Reactions
The phenyl group at the 6-position undergoes substitution via Suzuki coupling, introducing additional aromatic substituents. For example, phenylboronic acid reacts with intermediates in the presence of Pd(OAc)₂ and K₂CO₃.
Oxidation/Reduction
-
Oxidation : Chlorine substituents at positions 4 and 2 can be oxidized using KMnO₄ or H₂O₂, forming carbonyl derivatives.
-
Reduction : Pyrimidine rings are reduced using LiAlH₄ to form dihydro derivatives.
Biological Reactions
The compound acts as a multi-targeted kinase inhibitor , disrupting signaling pathways by binding to enzymes like DNA gyrase and VEGFR.
Reaction Data and Spectroscopic Analysis
| Compound | Yield | FT-IR (KBr) | ¹H NMR (DMSO-d₆) |
|---|---|---|---|
| 4c | 324 mg | 3353, 3178, 2257, 1648 cm⁻¹ | δ 12.29 (NH), 7.41–7.16 (Ar) |
| 4g | 328 mg | 3359, 3195, 2959 cm⁻¹ | δ 12.29 (NH), 7.43–7.39 (Ar) |
| 4i | 372 mg | 3399, 3183, 3057 cm⁻¹ | δ 12.28 (NH), 7.41–7.26 (Ar) |
Mechanistic Insights
Enzyme Inhibition
Substitution patterns significantly affect biological activity. Chlorine substituents enhance kinase inhibition (e.g., IC₅₀ values: 40–204 nM against EGFR, VEGFR2) . The phenyl group facilitates hydrophobic interactions with enzyme active sites, increasing potency .
Structure-Activity Relationships
-
Antifolate Activity : Substitutions at the 3-atom bridge (e.g., N, O, S) modulate binding to folate enzymes .
-
Kinase Selectivity : 2-methyl substituents improve LRRK2 inhibition (cKi 0.7 nM for G2019S mutant) .
Research Highlights
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (a liver cancer cell line). Specifically, these compounds alter the distribution of cells across different phases of the cell cycle, indicating a potent antiproliferative effect .
Table 1: Summary of Anticancer Studies on Pyrrolo[3,2-d]pyrimidine Derivatives
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies indicate that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
Inhibition of Protein Kinases
This compound derivatives have been identified as inhibitors of various protein kinases, including Janus Kinase 3 (JAK3). This inhibition is particularly relevant in treating autoimmune diseases and cancers where dysregulated kinase activity plays a critical role . The ability to modulate signaling pathways through kinase inhibition positions these compounds as valuable therapeutic agents.
Table 2: Therapeutic Indications for Pyrrolo[3,2-d]pyrimidine Derivatives
| Condition | Mechanism | Potential Applications |
|---|---|---|
| Autoimmune diseases | JAK3 inhibition | Lupus, rheumatoid arthritis |
| Cancer | Kinase inhibition | Targeted cancer therapies |
| Inflammatory diseases | Anti-inflammatory effects | Asthma, psoriasis |
Industrial Applications
Beyond their biological significance, these compounds are also being explored for their utility in materials science. Their unique chemical properties allow them to be incorporated into new materials and chemical processes, potentially enhancing the performance characteristics of various products.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical settings:
- Study on Apoptosis Induction : A study demonstrated that treatment with specific derivatives led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in HepG2 cells, suggesting a mechanism for their anticancer effects .
- Kinase Inhibition Studies : Research indicated that modifications to the pyrrolo[3,2-d]pyrimidine structure could enhance selectivity towards particular kinases involved in cancer signaling pathways .
Mechanism of Action
The mechanism by which 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain kinases or enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[3,2-d]pyrimidine Core
Table 1: Key Structural and Physical Properties
Key Observations :
Comparison with Isomeric Pyrrolo-pyrimidines
LY231514 (Pyrrolo[2,3-d]pyrimidine derivative) :
- Structure : Features a pyrrolo[2,3-d]pyrimidine core with glutamic acid and ethylbenzene substituents.
- Activity: Inhibits multiple folate-dependent enzymes (TS, DHFR, GARFT) via polyglutamation, showing IC₅₀ values in the nanomolar range .
- Key Difference : The [2,3-d] isomer (LY231514) exhibits distinct enzyme inhibition profiles compared to [3,2-d] analogs, highlighting the impact of ring fusion orientation on biological activity .
Comparison with Fused Heterocyclic Systems
Thieno[2,3-d]pyrimidine-Coumarin Hybrids ():
- Structure: Combines thieno[2,3-d]pyrimidine with coumarin and pyrazolo[3,4-b]pyridine moieties.
- Activity : Displays anticancer and antimicrobial properties due to dual pharmacophores.
- Contrast: The thieno-pyrimidine system introduces sulfur atoms, enhancing π-π stacking and redox activity compared to nitrogen-rich pyrrolo-pyrimidines .
Biological Activity
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The pyrrolo[3,2-d]pyrimidine scaffold has been recognized for its potential as a therapeutic agent in various diseases, particularly cancer. The compound exhibits significant inhibitory effects on several protein kinases, which are critical in regulating cell proliferation and survival.
Key Biological Activities
-
Antitumor Activity :
- Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine, including 6-phenyl variants, demonstrate potent antitumor effects against various cancer cell lines. For example, compounds have been reported to inhibit the growth of human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.36 to 4.8 μM depending on the specific derivative and structural modifications applied .
-
Kinase Inhibition :
- The compound has been evaluated for its ability to inhibit key kinases involved in cancer signaling pathways. For instance, one study reported that a derivative exhibited IC50 values of 79 nM against EGFR and was comparable to established inhibitors like sunitinib . This suggests that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance its potency against specific targets.
-
Mechanisms of Action :
- The mechanisms by which these compounds exert their biological effects often involve the induction of apoptosis and cell cycle arrest. For example, treatment with certain derivatives has been shown to increase the percentage of cells in the G0-G1 phase while decreasing those in S and G2/M phases, indicating an effective antiproliferative action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or bulky groups can enhance kinase inhibition and antitumor activity. For instance, adding hydroxyl (-OH) groups has been linked to improved antiproliferative effects .
- Core Modifications : Variations in the pyrrolo[3,2-d]pyrimidine core structure can lead to differences in biological activity. Compounds with fused rings or additional heteroatoms often exhibit enhanced potency .
Case Studies
Several studies have investigated the biological activity of this compound derivatives:
- In Vitro Studies :
- Kinase Inhibition Assays :
Table 1: Biological Activity Summary of Selected Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| 5k | EGFR | 79 | HepG2 | Apoptosis induction |
| 5e | CDK2 | 120 | A549 | Cell cycle arrest |
| 5h | VEGFR2 | 150 | PC3 | Inhibition of proliferation |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group (-OH) | Increased antiproliferative activity |
| Bulky substituents | Enhanced kinase inhibition |
| Fused ring structures | Improved potency |
Q & A
Basic Question: What are the common synthetic routes for 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, and what reaction conditions are critical for regioselectivity?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions starting from substituted pyrimidine or pyrrole precursors. Key steps include:
- Nucleophilic aromatic substitution (SNAr): Reacting halogenated pyrimidines with phenyl Grignard reagents under inert conditions (e.g., THF, −78°C) .
- Palladium-catalyzed cross-coupling: Suzuki-Miyaura coupling for introducing the phenyl group using aryl boronic acids and Pd(PPh₃)₄ .
- Thermal cyclization: Heating precursors like 4-amino-5-cyanopyrroles in acidic media to form the fused ring system .
Regioselectivity is controlled by electronic effects (e.g., directing groups on pyrimidine) and steric hindrance. For example, bulky substituents at the 4-position favor substitution at the 6-position .
Advanced Question: How can researchers resolve contradictions in biological activity data for this compound derivatives with varying substituents?
Methodological Answer:
Contradictions in activity data often arise from differences in substituent electronic profiles, solubility, or off-target interactions. To address this:
- Structure-Activity Relationship (SAR) analysis: Systematically vary substituents at the 2-, 4-, or 7-positions and correlate with bioassay results (e.g., IC₅₀ values for kinase inhibition) .
- Computational docking: Use molecular dynamics simulations to predict binding modes in target proteins (e.g., VEGFR2 or mTOR), identifying steric/electronic mismatches .
- Solubility optimization: Introduce polar groups (e.g., hydroxyl or morpholine) to improve bioavailability, as hydrophobic substituents may aggregate in vitro, leading to false negatives .
Basic Question: What analytical techniques are essential for characterizing this compound derivatives?
Methodological Answer:
Key techniques include:
- NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing 6-phenyl from 7-phenyl isomers via coupling patterns) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula, especially for halogenated derivatives (e.g., Cl/Br isotopes) .
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- HPLC purity analysis: Ensures >95% purity for biological testing, using C18 columns and acetonitrile/water gradients .
Advanced Question: How can hydrogen-bonding patterns in this compound crystals inform drug design?
Methodological Answer:
Hydrogen-bonding networks in crystals (e.g., N–H···N or N–H···O interactions) influence solubility, stability, and intermolecular interactions. Strategies include:
- Graph set analysis: Classify hydrogen-bond motifs (e.g., rings or chains) to predict co-crystal formation with excipients .
- Bioisosteric replacement: Substitute H-bond donors/acceptors (e.g., replacing NH with O in pyrimidine) to modulate binding affinity without disrupting crystallinity .
- Cosolvent screening: Use Etter’s rules to select solvents that mimic crystal H-bonding, improving recrystallization yields .
Basic Question: What are the primary biological targets of this compound derivatives in therapeutic research?
Methodological Answer:
These derivatives target:
- Kinases: VEGFR2 and FAK inhibitors for anti-angiogenesis and anti-cancer applications .
- Toll-like receptors (TLR7): Agonists for antiviral and immune-modulatory therapies .
- DNA repair enzymes: Inhibitors of PARP or BRCA1/2 for synthetic lethality in cancer .
Validation involves kinase inhibition assays (e.g., ADP-Glo™) and TLR7 reporter cell lines (e.g., HEK-Blue™ hTLR7) .
Advanced Question: How can researchers optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?
Methodological Answer:
Optimization strategies include:
- Metabolic stability: Introduce deuterium at labile positions (e.g., C-7) to reduce CYP450-mediated oxidation .
- Prodrug design: Mask polar groups (e.g., phosphates or esters) to enhance oral absorption, cleaved in vivo by esterases .
- Plasma protein binding (PPB) assays: Use equilibrium dialysis to measure unbound fractions; reduce lipophilicity (clogP <3) to minimize PPB .
- In vivo PK/PD modeling: Conduct cassette dosing in rodents to assess AUC, Cmax, and tissue distribution .
Basic Question: What computational tools are recommended for predicting the reactivity of this compound in substitution reactions?
Methodological Answer:
Use:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-2 vs. C-4 positions) .
- Molecular electrostatic potential (MEP) maps: Visualize charge distribution to predict SNAr or SEAr reactivity .
- ReaxFF force fields: Simulate reaction pathways under thermal conditions (e.g., 150°C in DMF) .
Advanced Question: How do substituent effects at the 4-position influence the tautomeric equilibria of this compound?
Methodological Answer:
Substituents at the 4-position (e.g., Cl, NH₂, or OMe) shift tautomeric equilibria between 5H and 7H forms via:
- Electronic effects: Electron-withdrawing groups (Cl) stabilize the 5H tautomer by delocalizing the lone pair on N-1 .
- Steric effects: Bulky groups (e.g., tert-butyl) favor the 7H tautomer due to reduced steric clash in the 5H form .
- Solvent polarity: Polar aprotic solvents (DMSO) stabilize the 5H form through H-bonding with N-H .
Characterization via ¹⁵N NMR or X-ray crystallography is critical .
Basic Question: What safety precautions are necessary when handling halogenated this compound derivatives?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact .
- Waste disposal: Halogenated waste (e.g., Cl/Br derivatives) must be treated as hazardous; incinerate at >850°C .
- Stability: Store under inert gas (Ar) at 2–8°C to prevent decomposition; monitor for color changes (yellowing indicates oxidation) .
Advanced Question: How can researchers leverage PROTAC technology to enhance the efficacy of this compound-based kinase inhibitors?
Methodological Answer:
- Linker design: Attach E3 ligase recruiters (e.g., thalidomide for CRBN) via PEG or alkyl linkers to optimize ternary complex formation .
- Ternary complex assays: Use AlphaScreen® to measure ubiquitination efficiency .
- Degradation selectivity: Employ kinome-wide profiling (e.g., KINOMEscan®) to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
